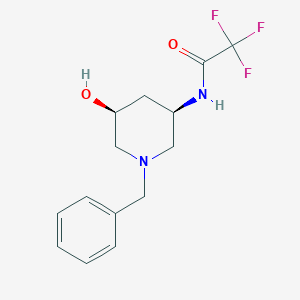

(3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide

CAS No.:

Cat. No.: VC13764576

Molecular Formula: C14H17F3N2O2

Molecular Weight: 302.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17F3N2O2 |

|---|---|

| Molecular Weight | 302.29 g/mol |

| IUPAC Name | N-[(3R,5S)-1-benzyl-5-hydroxypiperidin-3-yl]-2,2,2-trifluoroacetamide |

| Standard InChI | InChI=1S/C14H17F3N2O2/c15-14(16,17)13(21)18-11-6-12(20)9-19(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,20H,6-9H2,(H,18,21)/t11-,12+/m1/s1 |

| Standard InChI Key | MZAIEPFHXIFMQU-NEPJUHHUSA-N |

| Isomeric SMILES | C1[C@H](CN(C[C@H]1O)CC2=CC=CC=C2)NC(=O)C(F)(F)F |

| SMILES | C1C(CN(CC1O)CC2=CC=CC=C2)NC(=O)C(F)(F)F |

| Canonical SMILES | C1C(CN(CC1O)CC2=CC=CC=C2)NC(=O)C(F)(F)F |

Introduction

(3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide is a complex organic compound with a specific stereochemistry, indicated by the (3R,5S) notation. This compound belongs to the class of trifluoroacetamides, which are known for their diverse applications in pharmaceutical and chemical research. The presence of a benzyl group and a hydroxyl group attached to a piperidine ring makes it a valuable intermediate in the synthesis of various biologically active molecules.

Synthesis and Availability

The synthesis of (3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide typically involves the reaction of a piperidine derivative with trifluoroacetic anhydride or a similar trifluoroacetylating agent. This process requires careful control of reaction conditions to maintain the desired stereochemistry.

The compound is available from several chemical suppliers, including Parchem and CymitQuimica, although some sources indicate that certain product codes may be discontinued . It is primarily intended for laboratory use.

Potential Applications

While specific applications of (3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide are not widely documented, compounds with similar structures are often explored for their biological activity, such as potential roles in pharmaceuticals or as intermediates in the synthesis of more complex molecules. The presence of a trifluoroacetyl group can enhance the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume